
3-amino-2-cycloheptyl-N-methylpropanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is an organic compound with potential applications in various fields of research and industry. It is characterized by its unique chemical structure, which includes an amino group, a cycloheptyl ring, and a methylpropanamide moiety. This compound is typically available as a hydrochloride salt, enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step typically involves amination reactions using reagents such as ammonia or amines.
Formation of the methylpropanamide moiety: This can be accomplished through acylation reactions using acyl chlorides or anhydrides.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学的研究の応用
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride: A similar compound with a cyclopentylmethyl group instead of a cycloheptyl ring.
2-amino-N-cyclohexyl-N-methylbenzylamine: Another related compound with a cyclohexyl ring and a benzylamine moiety.
Uniqueness
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cycloheptyl ring provides steric hindrance, influencing its reactivity and interactions with other molecules. Additionally, the presence of both amino and methylpropanamide groups allows for versatile chemical modifications and applications.
特性
分子式 |
C11H23ClN2O |
|---|---|
分子量 |
234.76 g/mol |
IUPAC名 |
3-amino-2-cycloheptyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13-11(14)10(8-12)9-6-4-2-3-5-7-9;/h9-10H,2-8,12H2,1H3,(H,13,14);1H |
InChIキー |
VQJJEXLUJHNRLD-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(CN)C1CCCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
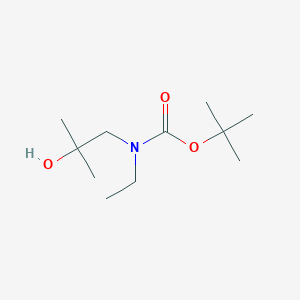
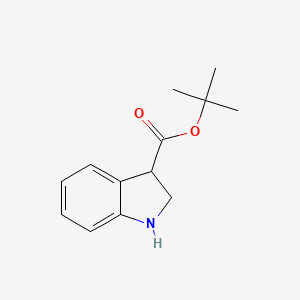
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
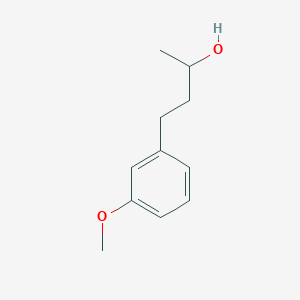


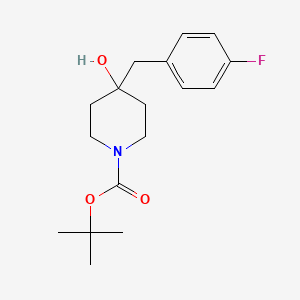
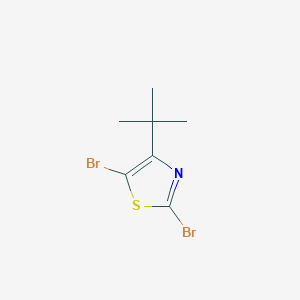
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)

![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)
![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

